(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Description
(R)-Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is a bicyclic diketopiperazine derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure consists of a pyrido-pyrazine fused ring system with a stereospecific (R)-configuration at the chiral center. The compound is a research-grade chemical (CAS: 36588-50-8) provided by GLPBIO, typically stored at 2–8°C in solution (25 µL, 10 mM) . While its specific biological roles are under investigation, structurally related diketopiperazines are known for diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
(9aR)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLPNSWHUPKPH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Optimization Parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | p-TsOH (10 mol%) | 68% → 82% |
| Solvent | Toluene | Ethanol: 55% |
| Temperature | 110°C | 80°C: 48% |
| Reaction Time | 12 hours | 24 hours: No gain |
This method’s scalability is limited by the availability of enantiopure 1,2-diamines, necessitating additional chiral resolution steps in some cases.
Enantioselective Synthesis via Chiral Catalysis
Asymmetric catalysis addresses the challenge of achieving high enantiomeric excess (ee) in the R-configuration. A rhodium-catalyzed hydrogenation strategy using DuPhos ligands has been employed for stereocontrolled synthesis. The protocol involves:
-
Preparation of a prochiral enamide precursor
-
Hydrogenation under 50 bar H₂ with Rh-(R,R)-DuPhos
-
Cyclization under mild basic conditions
This method achieves >95% ee and 74% overall yield, with the chiral ligand’s bite angle critically influencing stereoselectivity.
Biotechnological Preparation Using Microbial Fermentation
Marine-derived Streptomyces strains have demonstrated the ability to biosynthesize structurally related pyrazine-diones. In one study, optimized fermentation conditions (pH 7.2, 28°C, soybean meal carbon source) produced 320 mg/L of a related compound over 14 days. While direct production of the (R)-enantiomer remains unconfirmed, metabolic engineering of diketopiperazine synthases could enable stereospecific biosynthesis.
Reductive Amination and Hydrogenation Strategies
A three-step sequence starting from L-proline derivatives has shown promise:
-
Step 1 : N-alkylation with bromoacetyl bromide
-
Step 2 : Reductive amination using NaBH₃CN
-
Step 3 : Pd/C-mediated hydrogenative cyclization
This route achieves 61% overall yield with 89% ee, requiring careful control of hydrogen pressure (20–40 bar) to prevent over-reduction.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution remains critical:
| Technique | Resolution Agent | ee Achieved | Yield |
|---|---|---|---|
| Diastereomeric Salt | L-DBTA | 99% | 35% |
| Enzymatic Kinetic | Lipase PS-IM | 92% | 41% |
| Chromatographic | Chiralcel OD-H | >99% | 28% |
The enzymatic method using immobilized Burkholderia cepacia lipase in MTBE demonstrates the best balance of efficiency and cost.
Comparative Analysis of Synthetic Approaches
| Method | Cost Index | Scalability | ee (%) | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | $$ | Medium | 99 | High (toluene use) |
| Asymmetric Hydrogenation | $$$$ | High | 95 | Moderate |
| Biotechnological | $$ | Low | N/A | Low |
| Reductive Amination | $$$ | Medium | 89 | High (Pd use) |
Recent advances favor asymmetric catalytic methods for industrial applications, though microbial synthesis shows potential for sustainable production if yields improve .
Chemical Reactions Analysis
Types of Reactions
®-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hexahydro-1H-pyrido[1,2-a]pyrazine have shown promising anticancer effects. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the synthesis of pyrido[1,2-a]pyrazine derivatives that exhibited significant cytotoxicity against breast and colon cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent study focused on the synthesis of related compounds and their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess strong antibacterial properties, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Preliminary studies have suggested that (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione may exhibit neuroprotective effects. Research into similar heterocycles has shown their ability to mitigate neurodegenerative conditions by inhibiting oxidative stress pathways . This aspect is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM | Anticancer drug development |
| Study B (2024) | Showed effective antibacterial activity against E. coli with zone of inhibition > 20 mm | Potential antibiotic formulation |
| Study C (2022) | Reported neuroprotective effects in animal models of neurodegeneration | Therapeutic agent for neurodegenerative diseases |
These case studies underline the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of ®-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their sources, and bioactivities:
Key Structural and Functional Differences
Core Structure :
- Pyrido-pyrazine derivatives (e.g., compounds from Rhodococcus) exhibit a six-membered pyridine fused with a pyrazine ring, while pyrrolo-pyrazine analogs (e.g., from Streptomyces) feature a five-membered pyrrole ring . Pyrrolo derivatives often show enhanced solubility due to reduced ring strain.
Substituent Effects :
- The 3-isopropyl group in Rhodococcus-derived compounds enhances antibacterial specificity against Gram-positive bacteria (e.g., Bacillus subtilis) .
- 3-(2-Methylpropyl) in pyrrolo-pyrazine derivatives correlates with broad-spectrum bioactivity, including antifungal and anticancer effects .
- 2-Phenyl substitution in synthetic analogs improves herbicidal activity by enhancing binding to plant acetyl-CoA carboxylase .
Biosynthetic Origin: Actinobacteria (e.g., Rhodococcus, Streptomyces) are prolific producers of diketopiperazines, with marine-derived strains showing unique structural adaptations (e.g., halogenated substituents in Rhodococcus sp. VLD-10) .
Bioactivity Profiles
Antimicrobial Activity :
- 3-Isopropylhexahydro-1H-pyrido-pyrazine-dione demonstrates potent activity against Bacillus cereus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), outperforming benzoic acid and chlorobenzaldehyde from the same source .
- Pyrrolo-pyrazine derivatives from Streptomyces exhibit antifungal activity against Candida albicans (MIC: 50 µg/mL) and anti-angiogenic effects in cancer models .
Antioxidant and Anticancer Activity :
- Hexahydro-3-(2-methylpropyl)-pyrrolo-pyrazine-dione shows radical scavenging (IC₅₀: 35 µM) and inhibits breast cancer cell proliferation (MCF-7, IC₅₀: 20 µM) .
Biological Activity
(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, also known by its CAS number 150284-51-8, is a heterocyclic compound with significant biological activity. This article provides an overview of its pharmacological properties, including antimicrobial and cytotoxic effects, supported by relevant studies and data.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 168.19 g/mol
- CAS Number : 150284-51-8
Antimicrobial Activity
Research indicates that (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione exhibits notable antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus strains. The minimal inhibitory concentration (MIC) was found to be approximately 15 mg/L, while the minimal bactericidal concentration (MBC) was around 20 mg/L. This suggests that the compound could be a potential candidate for developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound using various cell lines. For instance, a study on RAW 264.7 cells revealed a moderate toxicity profile with a 50% inhibitory concentration (IC50) of 500 µg/mL . Additionally, the compound demonstrated mild hemolytic activity with an effective concentration of 115.5 µg/mL on human erythrocytes .
Study on Antifungal Properties
A significant study focused on the extraction of pyrrolo[1,2-a]pyrazine derivatives from Streptomyces species, which included hexahydro derivatives. The research emphasized the antifungal potential of these compounds, showcasing their efficacy against various fungal strains while maintaining a relatively low toxicity towards human cells .
Genotoxicity Assessment
The genotoxicity of (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione was evaluated through chromosome preparation from stimulated peripheral blood lymphocytes. The results indicated minimal chromosomal aberrations compared to standard genotoxic agents like streptomycin . This suggests a favorable safety profile for further development in therapeutic applications.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 150284-51-8 |
| MIC against S. aureus | 15 mg/L |
| MBC against S. aureus | 20 mg/L |
| IC50 on RAW 264.7 cells | 500 µg/mL |
| Hemolytic Activity | 115.5 µg/mL |
Q & A
What are the established synthetic routes for (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, and how do reaction conditions influence stereochemical outcomes?
Basic Research Question
The compound is primarily synthesized via microbial fermentation in actinobacteria (e.g., Rhodococcus sp. VLD-10) using modified yeast extract-malt extract-lactose broth, followed by solvent extraction and chromatographic purification (e.g., silica gel column chromatography) . Chemical synthesis routes involve cyclization of dipeptide precursors (e.g., Leu-Pro or Ala-Pro) under acidic or thermal conditions to form diketopiperazine scaffolds . Stereochemical outcomes are highly dependent on:
- Catalyst selection : Chiral catalysts or enzymes to preserve the (R)-configuration.
- Temperature : Elevated temperatures may induce racemization.
- Solvent polarity : Polar aprotic solvents favor intramolecular cyclization .
Which spectroscopic techniques are most effective for structural confirmation of this compound, and what key spectral markers distinguish it from related diketopiperazines?
Basic Research Question
Key techniques include:
- NMR :
- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 210.27 (C₁₁H₁₈N₂O₂) with fragmentation patterns indicating loss of substituents (e.g., -C₄H₉) .
- X-ray crystallography : Confirms chair conformation of the hexahydropyrido ring and hydrogen-bonding networks .
Distinctive markers include the absence of aromatic protons (vs. imidazo[1,2-a]pyrazine derivatives) and specific NOE correlations for the (R)-configuration .
How does the antimicrobial activity of (R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione vary across Gram-positive and Gram-negative bacteria, and what methodological considerations are critical in reconciling contradictory MIC values reported in literature?
Advanced Research Question
The compound exhibits stronger activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 10–20 μg/mL) than Gram-negative strains (e.g., E. coli, MIC: 50–100 μg/mL) . Contradictions in MIC values arise from:
- Strain variability : Differences in bacterial membrane permeability.
- Assay conditions : Broth microdilution vs. agar diffusion methods.
- Compound purity : Impurities in extracts may skew results .
Table 1 : Reported MIC Values
| Organism | MIC Range (μg/mL) | Source |
|---|---|---|
| Bacillus subtilis | 10–20 | |
| Staphylococcus aureus | 20–50 | |
| Escherichia coli | 50–100 |
What computational or experimental approaches are employed to elucidate the structure-activity relationship (SAR) of diketopiperazine derivatives like this compound, particularly regarding substituent effects on bioactivity?
Advanced Research Question
SAR studies utilize:
- Substituent modification : Alkyl groups (e.g., isopropyl at C3) enhance lipophilicity and membrane penetration, increasing antimicrobial potency .
- Molecular docking : Predicts binding to bacterial targets (e.g., dihydrofolate reductase) via hydrophobic interactions .
- Comparative bioassays : Analogues with methyl or hydroxyl groups show reduced activity, highlighting the critical role of the isopropyl moiety .
What emerging evidence exists regarding the dual antioxidant and anticancer mechanisms of this compound, and how do in vitro models address potential confounding factors in cytotoxicity assays?
Advanced Research Question
Recent studies demonstrate:
- Antioxidant activity : Scavenges ROS in MDA-MB-468 breast cancer cells (IC₅₀: 25 μM) via Nrf2 pathway activation .
- Anticancer effects : Induces apoptosis in triple-negative breast cancer cells by upregulating caspase-3 .
Methodological controls : - ROS scavengers (e.g., NAC) validate specificity.
- Cytotoxicity normalization : Data are adjusted to baseline cell viability (MTT assays) and mitochondrial activity (ATP assays) .
How can researchers resolve discrepancies in reported bioactivity data for this compound, particularly when comparing results from natural extracts vs. synthetic analogues?
Advanced Research Question
Discrepancies are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
